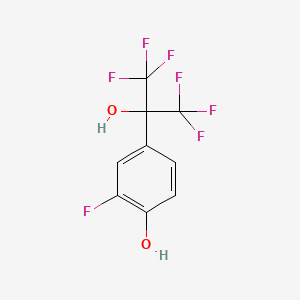

2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

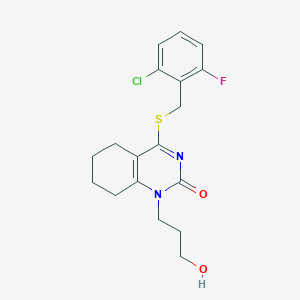

2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol is a chemical compound that includes a hexafluoroisopropanol (HFIP) group . HFIP is a popular solvent in the scientific community due to its unique features compared to its non-fluoro analogue isopropanol .

Synthesis Analysis

The synthesis of compounds involving hexafluoroisopropanol (HFIP) often involves transition metal-catalyzed C–H bond functionalization reactions . HFIP is emerging as a green and sustainable deep eutectic solvent (DES), and a major proportion of Pd-catalyzed C–H functionalization is heavily relying on this solvent .Chemical Reactions Analysis

Hexafluoroisopropanol (HFIP) is known to facilitate various chemical reactions. For instance, it is used in Pd-catalyzed C–H activation, where it has been found to elevate the yield and selectivity . It also facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .Applications De Recherche Scientifique

Palladium-Catalyzed C–H Activation

Hexafluoroisopropanol (HFIP): , a solvent related to the compound , has been found to significantly enhance the yield and selectivity of Pd-catalyzed C–H functionalization reactions . Its unique properties compared to non-fluorinated analogs make it particularly valuable in organic chemistry for distal aromatic C–H functionalizations.

Peptide Chemistry

As a solvent, HFIP is used in solution-phase peptide chemistry . Its high ionizing power and polarity facilitate Friedel–Crafts-type reactions , often without the need for a Lewis acid catalyst . This makes it a crucial component in the synthesis and study of peptides.

Polymer Synthesis

In the field of polymer chemistry, HFIP serves as an effective solvent for Cu (0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and the polymerization of styrene . This application is essential for creating various polymeric materials with specific properties.

Nanopatterning Materials

HFIP is utilized for preparing hexafluoroalcohol-functionalized methacrylate polymers used in lithographic/nanopatterning materials . These materials are pivotal in the development of nanoscale devices and technologies.

Epoxidation Reactions

The compound’s clusters catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . Epoxides are valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.

Stabilization of Protein Structures

HFIP is known to denature proteins and stabilize the α-helical conformation in unfolded peptides and proteins . This property is exploited in the study of protein folding and structure-function relationships.

Mécanisme D'action

Target of Action

Similar compounds like 1,1,1,3,3,3-hexafluoro-2-propanol are often used as solvents in various chemical reactions .

Mode of Action

1,1,1,3,3,3-hexafluoro-2-propanol is known to facilitate friedel–crafts-type reactions, using covalent reagents in the absence of a lewis acid catalyst .

Biochemical Pathways

1,1,1,3,3,3-hexafluoro-2-propanol is known to enhance the efficiency of rhodium (i)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .

Result of Action

Similar compounds like 1,1,1,3,3,3-hexafluoro-2-propanol are known to catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, the solvent properties of similar compounds like 1,1,1,3,3,3-Hexafluoro-2-propanol can be affected by these factors .

Safety and Hazards

Propriétés

IUPAC Name |

2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F7O2/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,17-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTMELIPUZRYTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-11-oxo-N-(3-phenylpropyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2957947.png)

![9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine](/img/structure/B2957954.png)

![Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2957964.png)

![5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B2957966.png)